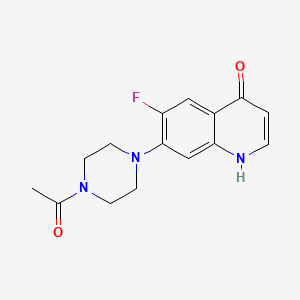
7-(4-acetylpiperazin-1-yl)-6-fluoro-1H-quinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-acetylpiperazin-1-yl)-6-fluoro-1H-quinolin-4-one is a synthetic organic compound belonging to the quinolone family This compound is characterized by the presence of a piperazine ring substituted with an acetyl group, a fluorine atom at the 6th position, and a quinolinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-acetylpiperazin-1-yl)-6-fluoro-1H-quinolin-4-one typically involves the following steps:
Formation of the Quinolone Core: The quinolone core can be synthesized through the cyclization of appropriate aniline derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Piperazine Substitution: The piperazine ring is introduced through nucleophilic substitution reactions, where the quinolone core is reacted with piperazine derivatives.
Acetylation: The final step involves the acetylation of the piperazine ring using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
7-(4-acetylpiperazin-1-yl)-6-fluoro-1H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the piperazine ring or the quinolone core can be modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products Formed
Oxidation: Formation of quinolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinolone derivatives.
Substitution: Formation of various substituted quinolone derivatives depending on the reagents used.
科学的研究の応用
7-(4-acetylpiperazin-1-yl)-6-fluoro-1H-quinolin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antiviral agent due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV.
Pharmacology: The compound is studied for its potential therapeutic effects in treating infections and certain cancers.
Biochemistry: It is used as a probe to study enzyme mechanisms and interactions.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other pharmacologically active compounds.
作用機序
The primary mechanism of action of 7-(4-acetylpiperazin-1-yl)-6-fluoro-1H-quinolin-4-one involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By binding to the ATP-binding site of DNA gyrase, the compound prevents the enzyme from catalyzing the negative supercoiling of DNA, leading to the inhibition of bacterial growth and replication.
類似化合物との比較
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents on the quinolone core.
Levofloxacin: A fluoroquinolone with a different stereochemistry and substituents.
Norfloxacin: A fluoroquinolone with a different piperazine substitution pattern.
Uniqueness
7-(4-acetylpiperazin-1-yl)-6-fluoro-1H-quinolin-4-one is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the acetyl group on the piperazine ring and the fluorine atom at the 6th position contribute to its enhanced potency and selectivity compared to other fluoroquinolones.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
113836-85-4 |
|---|---|
分子式 |
C15H16FN3O2 |
分子量 |
289.30 g/mol |
IUPAC名 |
7-(4-acetylpiperazin-1-yl)-6-fluoro-1H-quinolin-4-one |
InChI |
InChI=1S/C15H16FN3O2/c1-10(20)18-4-6-19(7-5-18)14-9-13-11(8-12(14)16)15(21)2-3-17-13/h2-3,8-9H,4-7H2,1H3,(H,17,21) |
InChIキー |
LBKRRQWBCCTKDN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C3C(=O)C=CNC3=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


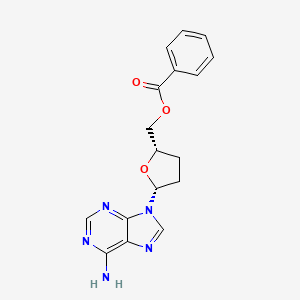
![1,1'-(9H-Carbazole-3,6-diyl)bis[3-(4-methoxyphenyl)prop-2-en-1-one]](/img/structure/B14298291.png)
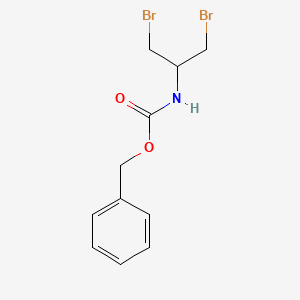
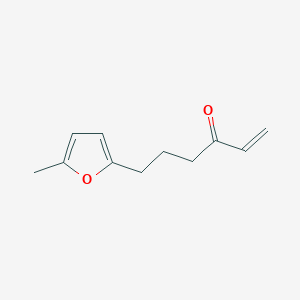

![(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanethioic S-acid](/img/structure/B14298315.png)

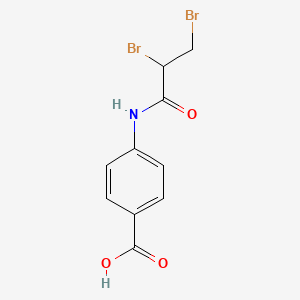
![1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane](/img/structure/B14298339.png)
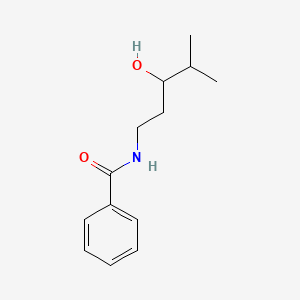
![1-Chloro-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14298359.png)


![4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol](/img/structure/B14298379.png)
